molecular formula C19H14N2O7 B14577526 2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 61390-14-5

2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B14577526
CAS No.: 61390-14-5
M. Wt: 382.3 g/mol
InChI Key: DLBVFCXCNQJFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two hydroxy-nitrophenyl groups attached via methylene bridges, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.

Chemical Reactions Analysis

2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: While not widely used industrially, its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or interference with essential enzymes.

Comparison with Similar Compounds

2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61390-14-5

Molecular Formula

C19H14N2O7

Molecular Weight

382.3 g/mol

IUPAC Name

2,5-bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14N2O7/c22-17-5-3-15(20(25)26)9-13(17)7-11-1-2-12(19(11)24)8-14-10-16(21(27)28)4-6-18(14)23/h3-10,22-23H,1-2H2

InChI Key

DLBVFCXCNQJFSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)C1=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.